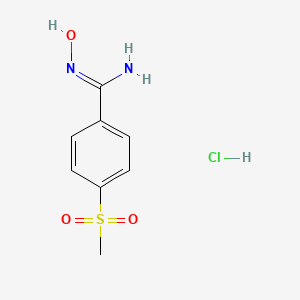

N-Hydroxy-4-(methylsulfonyl)benzimidamide hydrochloride

Description

N-Hydroxy-4-(methylsulfonyl)benzimidamide hydrochloride is a benzimidamide derivative characterized by a hydroxy group at the amidine nitrogen and a methylsulfonyl substituent at the para position of the benzene ring. Notably, the presence of the methylsulfonyl group may enhance solubility or influence binding interactions in biological systems, as seen in sulfonamide-containing pharmaceuticals .

Properties

IUPAC Name |

N'-hydroxy-4-methylsulfonylbenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S.ClH/c1-14(12,13)7-4-2-6(3-5-7)8(9)10-11;/h2-5,11H,1H3,(H2,9,10);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZATICYNBNOCGEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(=NO)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)C1=CC=C(C=C1)/C(=N/O)/N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-4-(methylsulfonyl)benzimidamide hydrochloride typically involves the following steps:

Formation of Benzimidamide Core: The initial step involves the synthesis of the benzimidamide core. This can be achieved through the reaction of o-phenylenediamine with formic acid or its derivatives.

Introduction of Hydroxy Group: The hydroxy group is introduced via hydroxylation reactions, often using reagents such as hydrogen peroxide or other oxidizing agents.

Addition of Methylsulfonyl Group: The methylsulfonyl group is added through sulfonylation reactions, typically using methylsulfonyl chloride in the presence of a base like triethylamine.

Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-4-(methylsulfonyl)benzimidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to remove the hydroxy group or to convert the sulfonyl group to a sulfide.

Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazolone derivatives, while reduction can produce benzimidazole derivatives.

Scientific Research Applications

N-Hydroxy-4-(methylsulfonyl)benzimidamide hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and benzimidazole derivatives.

Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of cancer and infectious diseases.

Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-Hydroxy-4-(methylsulfonyl)benzimidamide hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the methylsulfonyl group can participate in electrostatic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Isostructurality

Fluorinated phenyl benzimidamides, such as (E)-2-fluoro-N′-phenylbenzimidamide and (Z)-3-fluoro-N′-(4-fluorophenyl)benzimidamide, exhibit isostructurality due to equivalent supramolecular architectures stabilized by N–H⋯F and N–H⋯π interactions. These compounds share the benzimidamide core with N-Hydroxy-4-(methylsulfonyl)benzimidamide hydrochloride but differ in substituents (fluorine vs. methylsulfonyl) and lack the N-hydroxy group.

Pharmacological and Functional Analogues

Tubastatin A Hydrochloride (N-Hydroxy-4-[(1,2,3,4-tetrahydro-2-methyl-5H-pyrido[4,3-b]indol-5-yl)methyl]benzamide hydrochloride) is a selective HDAC6 inhibitor with a hydroxamic acid moiety critical for zinc chelation in enzyme active sites. Tubastatin A has a molecular weight of 371.86 g/mol, a melting point >221°C, and solubility in DMSO/water, whereas the methylsulfonyl group in the target compound could enhance polarity and aqueous solubility .

Trichostatin A (TSA), another hydroxamic acid derivative, inhibits class I/II HDACs. Unlike this compound, TSA features a polyene chain and dimethylaminophenyl group, contributing to broader HDAC specificity. The methylsulfonyl group in the target compound may reduce off-target effects compared to TSA’s flexible aliphatic chain .

Physicochemical and Analytical Properties

Benzimidamide derivatives like 4-(benzyloxy)benzimidamide hydrochloride (CAS 57928-60-6) share the amidine backbone but differ in substituents (benzyloxy vs. methylsulfonyl). The methylsulfonyl group in the target compound likely increases acidity and hydrogen-bonding capacity compared to benzyloxy analogs, influencing solubility and crystallization behavior .

Analytical data for benzimidamide impurities in leflunomide indicate a limit of detection (LOD) of 0.50 ppm and limit of quantitation (LOQ) of 1.50 ppm using signal-to-noise ratio methods. These metrics suggest high sensitivity in chromatographic assays, which may apply to this compound in quality control workflows .

Data Table: Comparative Analysis of Key Compounds

Key Findings and Implications

- Structural Flexibility : The methylsulfonyl group in this compound may enhance solubility and intermolecular interactions compared to fluorinated or benzyloxy analogs, making it a candidate for drug design requiring polar motifs .

- Pharmacological Potential: Shared N-hydroxy functionality with HDAC inhibitors like Tubastatin A suggests possible enzyme inhibition activity, warranting further investigation into its biological targets .

- Analytical Relevance : High sensitivity in detecting benzimidamide impurities (LOD 0.50 ppm) supports rigorous quality assessment protocols for this compound .

Biological Activity

N-Hydroxy-4-(methylsulfonyl)benzimidamide hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a benzimidazole core with a hydroxyl group and a methylsulfonyl moiety. This unique structure contributes to its biological activity by allowing it to interact with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor . The compound can form hydrogen bonds with active sites on enzymes, while the methylsulfonyl group engages in electrostatic interactions. These interactions can inhibit enzyme activity or modulate receptor functions, leading to various biological effects.

Enzyme Inhibition

Research indicates that this compound exhibits potent inhibitory effects on metalloproteases, which are crucial for various physiological processes including tissue remodeling and inflammation. This inhibition may have therapeutic implications in diseases characterized by excessive metalloprotease activity.

Antiviral Activity

Studies have shown that derivatives of benzimidamides, including this compound, can significantly reduce the amount of cytoplasmic HBV DNA, suggesting potential antiviral properties against hepatitis B virus (HBV). The mechanism involves promoting the formation of empty capsids through specific interactions with HBV core proteins .

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies demonstrated that it can inhibit the proliferation of various cancer cell lines by interfering with cellular signaling pathways involved in cell growth and survival .

Case Studies

Case Study 1: Metalloprotease Inhibition

In a study focusing on the inhibition of metalloproteases, this compound was shown to reduce enzyme activity significantly, indicating its potential as a therapeutic agent in conditions like arthritis and cancer where metalloproteases play a role in disease progression.

Case Study 2: Antiviral Activity Against HBV

A research effort aimed at discovering novel antiviral agents against HBV found that this compound effectively inhibited HBV replication in vitro. This was achieved through its interaction with viral proteins, leading to decreased viral load in treated cells .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Enzyme inhibition, antiviral | Binds to active sites of enzymes; interferes with viral protein interactions |

| N-Hydroxy-4-(methylsulfonyl)benzenecarboximidamide | Moderate enzyme inhibition | Similar binding interactions but less potency |

| N-Hydroxy-4-(methylsulfonyl)benzenesulfonamide | Limited antiviral activity | Primarily acts as an enzyme inhibitor |

Q & A

Q. What synthetic methodologies are effective for preparing N-Hydroxy-4-(methylsulfonyl)benzimidamide hydrochloride?

A robust method involves refluxing 4-(methylsulfonyl)benzonitrile with hydroxylamine hydrochloride in methanol, using sodium bicarbonate to neutralize HCl. The reaction proceeds at 70°C for 5 hours, yielding 99% after filtration and vacuum concentration. Key parameters:

| Parameter | Condition |

|---|---|

| Reactants | 4-(Methylsulfonyl)benzonitrile, NHOH·HCl, NaHCO |

| Solvent | Methanol |

| Temperature | 70°C (reflux) |

| Time | 5 hours |

| Workup | Filtration, vacuum concentration |

| . |

Q. What safety precautions are critical when handling this compound?

Based on structurally related sulfonamides, it may be a flammable solid (GHS Category 1/2) with skin/eye irritation (Category 2). Recommended PPE includes nitrile gloves, goggles, and N95 masks. Conduct reactions in a fume hood to avoid dust/aerosol exposure .

Q. Which spectroscopic techniques confirm its structural integrity?

Use H NMR (400 MHz, MeOD-d) to match peak assignments with literature (e.g., aromatic protons at δ 7.5–8.0 ppm). Complementary methods include LC-MS for molecular weight validation and IR for functional group analysis (e.g., sulfonyl S=O stretches at ~1350 cm) .

Q. How should the compound be stored to prevent degradation?

Store in airtight, light-resistant containers at 2–8°C. Monitor stability via periodic TLC or HPLC to detect decomposition (e.g., hydrolysis of the amidoxime group) .

Q. What are common impurities in its synthesis?

Residual benzonitrile starting material or incomplete condensation by-products. Purify via silica gel chromatography (ethyl acetate/hexane) or recrystallization from methanol .

Advanced Research Questions

Q. How can low yields in the condensation step be optimized?

Adjust stoichiometry (1.5–2.0 eq hydroxylamine), precise temperature control (±2°C), and extended reaction times (monitored by TLC). Catalyst screening (e.g., ZnCl) may accelerate nitrile activation .

Q. What strategies resolve discrepancies between experimental and computational NMR shifts?

Perform DFT calculations (B3LYP/6-311+G(d,p)) to predict shifts, accounting for solvent effects (MeOD). Cross-validate with HSQC and HMBC for ambiguous peaks. Impurity analysis via HPLC-MS is critical .

Q. How to evaluate its solubility for formulation studies?

Conduct equilibrium solubility tests in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and DMSO. Use shake-flask method with HPLC quantification. Solubility <1 mg/mL suggests need for salt formation or co-solvents .

Q. What in vitro assays are suitable for assessing biological activity?

For enzyme inhibition (e.g., HDACs), use fluorometric assays with trichostatin A as a positive control. For cytotoxicity, employ MTT assays in cancer cell lines (IC determination) with dose-response validation .

Q. How to confirm the absence of tautomeric forms in solution?

Variable-temperature H NMR (25–60°C) can detect tautomerization via peak splitting. X-ray crystallography provides definitive solid-state structural confirmation .

Q. What computational tools predict its reactivity in nucleophilic environments?

Use molecular docking (AutoDock Vina) to map electrostatic potential surfaces. Fukui indices derived from DFT calculations identify nucleophilic/electrophilic sites .

Data Contradiction Analysis

Q. How to address conflicting reports on reaction yields?

Variations arise from reagent purity (e.g., hydroxylamine hydrochloride moisture content) or workup efficiency. Replicate conditions with rigorously dried reagents and inert atmosphere (N). Report yields as triplicate averages ± SD .

Q. Why do different studies report varying biological activities?

Discrepancies may stem from assay conditions (e.g., cell line specificity, serum concentration). Standardize protocols (e.g., ATP-based viability assays) and include positive controls (e.g., SAHA for HDAC inhibition) .

Methodological Best Practices

- Synthesis Scale-Up : For >10 g batches, replace reflux with microwave-assisted synthesis (100°C, 1 hour) to reduce reaction time .

- Crystallization : Use anti-solvent (diethyl ether) diffusion to obtain high-purity crystals for X-ray analysis .

- Troubleshooting : If NMR shows unexpected peaks, perform column chromatography (DCM:MeOH 95:5) and reanalyze .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.